molecular formula C27H29N7O3 B1669743 Dabigatran ethyl ester CAS No. 429658-95-7

Dabigatran ethyl ester

Número de catálogo: B1669743
Número CAS: 429658-95-7
Peso molecular: 499.6 g/mol
Clave InChI: BGLLICFSSKPUMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dabigatran éster etílico es un compuesto sintético que sirve como intermedio en la producción de dabigatran etexilato, un inhibidor directo de la trombina. Dabigatran etexilato se usa ampliamente como anticoagulante para la prevención y el tratamiento de trastornos tromboembólicos, como el accidente cerebrovascular y la trombosis venosa profunda .

Análisis De Reacciones Químicas

Metabolic Pathways

Dabigatran ethyl ester serves as a prodrug metabolite of dabigatran etexilate, undergoing enzymatic hydrolysis via carboxylesterases:

Metabolic Steps :

  • Intestinal Hydrolysis : Dabigatran etexilate is converted to this compound (BIBR0951) by CES2 in the intestine .

  • Hepatic Hydrolysis : BIBR0951 is further converted to dabigatran (active metabolite) by CES1 in the liver .

Enzymatic Specificity :

  • CES2 hydrolyzes the carbamate ester of dabigatran etexilate to form BIBR0951 .

  • CES1 cleaves the ethyl ester of BIBR0951 to produce dabigatran .

Chemical Reactions and Stability

This compound undergoes specific chemical reactions under physiological and stress conditions:

Reaction Types :

Reaction Conditions Products
HydrolysisAcidic (HCl 0.1M)Dabigatran
OxidationH₂O₂ (3%)DP-3
PhotolysisLight exposureDP-2, DP-5
Thermal Stress80°C (28 days)DP-4

Key Observations :

  • Acidic conditions (e.g., HCl 0.1M) trigger O-dealkylation and benzimidic acid formation .

  • Oxidative stress (H₂O₂) leads to N-dealkylation products (DP-3) .

  • Photolysis generates DP-2 and DP-5, with 11% degradation under light .

Research Findings

Pharmacokinetic Nonlinearity :

  • Microdose administration shows solubility-limited absorption and saturable CYP3A-mediated metabolism .

  • Therapeutic doses exhibit predictable plasma exposure due to CES1/CES2 dominance .

Genetic Variability :

  • CES1 SNPs (rs2244613, rs8192935) correlate with reduced dabigatran plasma levels .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Dabigatran ethyl ester exhibits several key pharmacological characteristics:

  • Direct Thrombin Inhibition : It directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This mechanism is crucial for its efficacy in preventing thromboembolic events .
  • Rapid Onset of Action : The compound reaches peak plasma concentrations within 2-3 hours after administration, allowing for quick therapeutic effects .
  • Renal Excretion : Approximately 80% of dabigatran is eliminated through the kidneys, necessitating renal function assessment prior to administration .

Clinical Applications

This compound has been extensively studied and utilized in various clinical settings:

2.1. Atrial Fibrillation

The RE-LY trial demonstrated that dabigatran (150 mg) significantly reduces the risk of stroke and systemic embolism in patients with atrial fibrillation compared to warfarin, with a lower incidence of intracranial hemorrhage .

2.2. Venous Thromboembolism Prophylaxis

Dabigatran has been shown to be effective in preventing deep vein thrombosis (DVT) and pulmonary embolism (PE) following major orthopedic surgeries. In studies comparing it with enoxaparin, dabigatran demonstrated comparable efficacy with a favorable safety profile .

2.3. Acute Coronary Syndrome

Research is ongoing into the use of dabigatran in acute coronary syndrome settings, where thrombin plays a pivotal role in platelet activation and clot formation .

Mechanistic Insights and Research Findings

Recent studies have expanded the understanding of dabigatran's mechanisms beyond thrombin inhibition:

  • Protein Interactions : Research utilizing capture compound mass spectrometry has revealed that this compound also inhibits ribosyldihydronicotinamide dehydrogenase (NQO2), suggesting additional therapeutic avenues .
  • Drug Interactions : As a substrate for P-glycoprotein, dabigatran's pharmacokinetics can be influenced by concurrent medications, such as ritonavir and cobicistat, which are known to affect drug transport mechanisms .

Case Studies and Clinical Trials

Several pivotal clinical trials have reinforced the safety and efficacy of this compound:

Study NameParticipantsFindings
RE-LY Trial18,113 patientsDabigatran reduced stroke/systemic embolism rates compared to warfarin (150 mg: 1.11% vs warfarin)
RE-NOVATE II2,500 patientsDemonstrated superiority in major VTE prevention with similar bleeding rates compared to enoxaparin
DVT Prophylaxis Trials10,000+ patientsShowed good safety profile for DVT/PE prevention post-surgery

Comparación Con Compuestos Similares

Compuestos similares

Unicidad

Dabigatran éster etílico es único debido a su papel como intermedio en la síntesis de dabigatran etexilato, que ofrece varias ventajas sobre los anticoagulantes tradicionales como la warfarina. Estas ventajas incluyen un perfil farmacocinético predecible, sin necesidad de monitoreo de rutina y menos interacciones con alimentos y medicamentos .

Actividad Biológica

Dabigatran etexilate (DABE) is a direct thrombin inhibitor, primarily used as an anticoagulant for the prevention and treatment of thromboembolic events. Understanding its biological activity involves examining its pharmacokinetics, metabolism, and interactions with various enzymes and transporters.

Dabigatran etexilate is a prodrug that is converted into its active form, dabigatran (DAB), through hydrolysis by carboxylesterase enzymes. The conversion occurs in two steps:

  • Hydrolysis by CES2 : DABE is first hydrolyzed by intestinal carboxylesterase 2 (CES2) to form dabigatran ethyl ester (BIBR0951).
  • Hydrolysis by CES1 : The intermediate metabolite is then converted to dabigatran by hepatic carboxylesterase 1 (CES1) .

Dabigatran acts as a competitive and reversible inhibitor of thrombin, effectively preventing the conversion of fibrinogen to fibrin, which is crucial in the coagulation cascade .

Pharmacokinetics

The pharmacokinetics of dabigatran are characterized by:

  • Bioavailability : The oral bioavailability of dabigatran is approximately 3-7%, with variations based on formulation and administration methods .
  • Absorption : DABE is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1-2 hours .
  • Volume of Distribution : Dabigatran has a volume of distribution ranging from 50 to 70 L .
  • Protein Binding : Approximately 35% of dabigatran is bound to plasma proteins .

Genetic Variability in Metabolism

Recent studies have highlighted the impact of genetic polymorphisms in CES1 on the metabolism of DABE. Specific single nucleotide polymorphisms (SNPs) have been associated with variations in plasma concentrations of dabigatran, leading to differences in therapeutic efficacy and risk of bleeding . This interindividual variability underscores the importance of personalized medicine in anticoagulant therapy.

Drug-Drug Interactions

Dabigatran etexilate is a substrate for P-glycoprotein (P-gp), which plays a significant role in its absorption and disposition. Co-administration with P-gp inhibitors can significantly increase dabigatran exposure, necessitating careful management in patients receiving multiple therapies .

Table 1: Summary of Key Pharmacokinetic Parameters

ParameterValue
Bioavailability3-7%
Cmax (peak plasma concentration)1-2 hours post-dose
Volume of Distribution50-70 L
Protein Binding~35% bound

Case Study: Genetic Influence on Dabigatran Levels

A genome-wide association study identified SNPs rs2244613 and rs8192935 in CES1 that correlate with lower plasma levels of dabigatran. This finding suggests that genetic testing may help optimize dosing strategies for patients on DABE .

Table 2: Impact of Drug Interactions on Dabigatran Pharmacokinetics

InteractionEffect on AUC (%)Effect on Cmax (%)
With Verapamil+127%+127%
With Ritonavir+110%+99%

Propiedades

IUPAC Name

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLLICFSSKPUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332231
Record name Dabigatran ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429658-95-7
Record name Dabigatran ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0429658957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabigatran ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dabigatran ethyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4EH9410G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Dissolved 1-methyl-2-[N-[4-amidinophenyl]aminomethyl]benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide oxalate compound of formula-6a (100 g) in a mixture of acetonitrile (1200 ml) and water (800 ml) and cooled to 10-15° C. Potassium carbonate (66.24 g) was added to the reaction mixture and stirred for 60 minutes at 10-15° C. Filtered the obtained solid, washed with water and then dried to get title compound.
Name
1-methyl-2-[N-[4-amidinophenyl]aminomethyl]benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide oxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.24 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabigatran ethyl ester
Reactant of Route 2
Dabigatran ethyl ester
Reactant of Route 3
Reactant of Route 3
Dabigatran ethyl ester
Reactant of Route 4
Dabigatran ethyl ester
Reactant of Route 5
Dabigatran ethyl ester
Reactant of Route 6
Dabigatran ethyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.